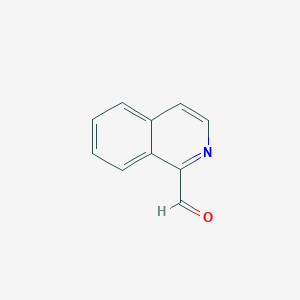

Isoquinoline-1-carbaldehyde

概要

説明

Isoquinoline-1-carbaldehyde is an organic compound with the chemical formula C10H7CHO. It is a colorless liquid with a strong aromatic smell at room temperature. This compound is moderately soluble in most organic solvents such as ethanol, acetic acid, and ether. This compound is an important synthetic intermediate used in the production of various chemicals, including drugs, dyes, and pesticides .

準備方法

Isoquinoline-1-carbaldehyde can be synthesized through several methods. One common method involves the condensation reaction of p-methylphenylethynyl ether and formaldehyde. Another method includes the condensation reaction of 2-aminopyridine and formaldehyde . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields and purity.

In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of advanced technologies and equipment allows for the precise control of reaction parameters, ensuring consistent quality and high production rates.

化学反応の分析

Isoquinoline-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Oxidation: this compound can be oxidized to form isoquinoline-1-carboxylic acid.

Reduction: Reduction of this compound can yield isoquinoline-1-methanol.

Substitution: Substitution reactions can occur at the aldehyde group, leading to the formation of various derivatives.

These reactions are typically carried out under controlled conditions to ensure the desired products are obtained with high selectivity and yield .

科学的研究の応用

Therapeutic Applications

Isoquinoline-1-carbaldehyde and its derivatives have shown significant promise in various therapeutic areas due to their biological activities.

Anti-Inflammatory Properties

Recent studies indicate that this compound derivatives exhibit anti-inflammatory effects. For instance, synthesized isoquinoline-1-carboxamides were evaluated for their ability to inhibit pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. Compounds with N-hydroxyphenyl substituents demonstrated potent inhibition of interleukin-6 (IL-6) and nitric oxide (NO) production, suggesting potential use in treating neuroinflammation .

Antitumor Activity

Isoquinoline compounds have been investigated for their antitumor properties. A study synthesized various isoquinoline-1-carboxaldehyde thiosemicarbazones, which were evaluated for antineoplastic activity in mice. The results indicated that these compounds could be promising candidates for cancer treatment due to their ability to inhibit tumor growth .

Neuroprotective Effects

Isoquinoline derivatives have also been explored for neuroprotective effects. The mechanism involves modulation of signaling pathways related to inflammation and apoptosis in neuronal cells, making them potential therapeutic agents for neurodegenerative diseases .

Conventional Synthesis Techniques

Traditional methods include the Pomeranz-Fritsch reaction, which involves the cyclization of 2-aminobenzylamine with carbonyl compounds to form isoquinoline derivatives .

Recent Advances

Recent advancements in synthetic methodologies have improved the efficiency of producing isoquinoline derivatives. For example, a convenient synthesis route has been reported using polysubstituted coumarin-pyrrolo[2,1-a]isoquinoline-1-carbaldehydes with yields ranging from 75% to 88% .

Biological Activities

This compound exhibits a wide range of biological activities beyond anti-inflammatory and antitumor effects.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study: Anti-Cancer Activity

In a preclinical study, a series of isoquinoline-1-carboxaldehyde thiosemicarbazones were synthesized and tested for their antitumor efficacy against various cancer cell lines. Results showed significant cytotoxicity, leading to further investigations into their mechanisms of action and potential clinical applications .

Case Study: Neuroprotection

A recent investigation into the neuroprotective effects of isoquinoline derivatives demonstrated that specific compounds could significantly reduce neuronal apoptosis induced by oxidative stress. This opens avenues for developing new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

作用機序

The mechanism of action of Isoquinoline-1-carbaldehyde and its derivatives often involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism can vary depending on the specific structure of the derivative and its intended application .

類似化合物との比較

Isoquinoline-1-carbaldehyde can be compared to other similar compounds such as quinoline and its derivatives. While both isoquinoline and quinoline contain a benzene ring fused to a nitrogen-containing heterocycle, this compound has a unique aldehyde group at the 1-position, which imparts distinct reactivity and properties.

Similar compounds include:

Quinoline: A nitrogen-containing heterocyclic compound with a broad spectrum of bioactivity.

Isoquinoline: A structural isomer of quinoline with different chemical properties and reactivity.

Benzimidazole: Another nitrogen-containing heterocycle with significant biological activity

This compound’s unique structure and reactivity make it a valuable compound for various applications, distinguishing it from other similar compounds.

生物活性

Isoquinoline-1-carbaldehyde, a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₇NO, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features an isoquinoline structure characterized by a fused bicyclic system consisting of a benzene ring and a pyridine ring, with an aldehyde functional group at the 1-position. This unique structure enhances its reactivity and biological activity compared to other isoquinoline derivatives .

This compound exhibits a range of biological activities through various mechanisms:

- Inhibition of Sodium/Potassium-ATPase : Research indicates that this compound is a potent inhibitor of sodium/potassium-ATPase, which is crucial for maintaining the electrochemical gradient across cell membranes. This inhibition can disrupt cellular processes such as nerve impulse transmission and muscle contraction .

- Anticancer Activity : The compound has been explored for its anticancer properties. It has shown efficacy against various cancer cell lines, including HeLa (cervical cancer), A549 (lung adenocarcinoma), and HCT116 (colon cancer) .

- Antiviral Effects : Isoquinoline derivatives have been studied for their potential in combating viral infections. In silico studies have indicated that some isoquinoline alkaloids may inhibit viral replication pathways, particularly in the context of SARS-CoV-2 .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

1. Anticancer Activity

In a study examining the cytotoxic effects of Isoquinoline derivatives, this compound was found to significantly inhibit the proliferation of HeLa and A549 cells. The study reported IC₅₀ values indicating effective dose ranges for these cell lines, suggesting its potential as an anticancer agent .

2. Antiviral Properties

Research focused on the structure-activity relationships (SAR) of isoquinoline alkaloids revealed that certain derivatives could bind effectively to SARS-CoV-2 proteins, potentially preventing viral entry into host cells. This highlights this compound's role in drug discovery against viral pathogens .

3. Anti-inflammatory Effects

In vitro studies demonstrated that this compound significantly reduced LPS-induced inflammation in BV2 microglial cells. The compound inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α, showcasing its anti-inflammatory potential .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for isoquinoline-1-carbaldehyde, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclization of precursor aldehydes or transition-metal-catalyzed cross-coupling reactions. For example, Pictet-Spengler reactions under acidic conditions yield isoquinoline derivatives, but optimizing solvent polarity (e.g., ethanol vs. DMF) and temperature can reduce side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is critical for isolating high-purity compounds. Always validate purity using HPLC or GC-MS .

Q. How can researchers characterize this compound using spectroscopic methods, and what are common pitfalls in interpretation?

- Methodological Answer : Use H/C NMR to confirm the aldehyde proton (~10 ppm) and aromatic backbone. IR spectroscopy (C=O stretch ~1680 cm^{-1) complements structural analysis. Common pitfalls include solvent interference (e.g., residual DMSO in NMR) and misinterpretation of coupling constants for aromatic protons. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. What are the key applications of this compound in heterocyclic chemistry?

- Methodological Answer : The compound serves as a precursor for synthesizing biologically active alkaloids (e.g., vasodilators) via Schiff base formation or nucleophilic addition. For instance, condensation with amines generates imine intermediates for cyclization into polycyclic structures. Document reaction conditions (stoichiometry, catalysts) systematically to ensure reproducibility in target molecule synthesis .

Advanced Research Questions

Q. How can researchers design experiments to study the reaction mechanisms of this compound in asymmetric catalysis?

- Methodological Answer : Use kinetic isotope effects (KIE) or DFT calculations to probe transition states. For example, deuterium labeling at the aldehyde position can reveal rate-determining steps. Pair with in-situ IR or NMR to monitor intermediate formation. Ensure controls (e.g., radical traps) are included to rule out competing pathways .

Q. How can researchers identify gaps in the literature on this compound’s applications in medicinal chemistry?

- Methodological Answer : Conduct systematic reviews using databases like SciFinder or Reaxys, filtering for patents and peer-reviewed studies (2015–2025). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize understudied areas, such as its role in targeting kinase inhibitors or antimicrobial agents .

Q. Guidance for Methodological Rigor

- Data Contradictions : Always replicate conflicting results under standardized conditions and report raw data transparently. Use statistical tools (e.g., t-tests, ANOVA) to assess significance .

- Literature Reviews : Differentiate primary sources (experimental papers) from secondary reviews to avoid citation bias. Use citation managers (EndNote, Zotero) to track thematic trends .

- Ethical Reporting : Disclose synthetic hazards (e.g., aldehyde toxicity) and adhere to journal guidelines for spectral data deposition .

特性

IUPAC Name |

isoquinoline-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c12-7-10-9-4-2-1-3-8(9)5-6-11-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORFVOWTVOJVAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70295325 | |

| Record name | isoquinoline-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4494-18-2 | |

| Record name | 4494-18-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | isoquinoline-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | isoquinoline-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。